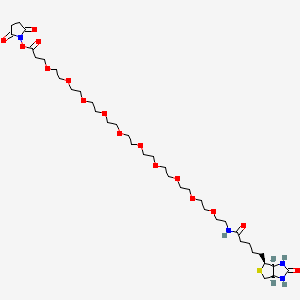

Biotin-PEG10-NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H64N4O16S |

|---|---|

Molecular Weight |

853.0 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C37H64N4O16S/c42-32(4-2-1-3-31-36-30(29-58-31)39-37(46)40-36)38-8-10-48-12-14-50-16-18-52-20-22-54-24-26-56-28-27-55-25-23-53-21-19-51-17-15-49-13-11-47-9-7-35(45)57-41-33(43)5-6-34(41)44/h30-31,36H,1-29H2,(H,38,42)(H2,39,40,46)/t30-,31-,36-/m0/s1 |

InChI Key |

BKCPZQDKBUIRQP-QOIMHMMJSA-N |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Biotin-PEG10-NHS Ester in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG10-NHS ester is a heterobifunctional crosslinker that has become an indispensable tool in various fields of life science research, including proteomics, immunology, and drug discovery. This reagent facilitates the covalent attachment of a biotin molecule to proteins, antibodies, nucleic acids, and other biomolecules containing primary amines. The polyethylene glycol (PEG) spacer, consisting of ten repeating ethylene glycol units, enhances the solubility of the labeled molecule and minimizes steric hindrance, thereby preserving its biological activity. This guide provides an in-depth overview of the technical specifications, applications, and experimental protocols involving this compound.

Core Concepts and Chemical Properties

This compound is comprised of three key functional components:

-

Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin proteins. This strong and specific interaction is fundamental to many detection and purification systems.

-

PEG10 Spacer: A ten-unit polyethylene glycol chain that provides a flexible, hydrophilic spacer arm. This spacer increases the water solubility of the reagent and the resulting conjugate, and it reduces the potential for steric hindrance when the biotin moiety binds to avidin or streptavidin.[1]

-

N-hydroxysuccinimide (NHS) Ester: A reactive group that specifically and efficiently forms a stable, covalent amide bond with primary amines (-NH2) on target molecules, such as the side chain of lysine residues or the N-terminus of a polypeptide chain.[2][3] This reaction proceeds optimally at a pH range of 7-9.[2][3]

The general reaction scheme for the biotinylation of a protein with this compound is depicted below:

References

An In-depth Technical Guide to Biotin-PEG10-NHS Ester: Structure, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG10-NHS ester, a versatile biotinylation reagent. It details its chemical structure, mechanism of action, and provides protocols for its application in labeling proteins and other molecules.

Core Concepts: Structure and Properties

This compound is a heterobifunctional crosslinker that contains three key components: a biotin moiety, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This structure allows for the covalent conjugation of biotin to primary amine-containing molecules.

-

Biotin: Also known as vitamin B7, biotin exhibits an extraordinarily high affinity for avidin and streptavidin proteins, forming a strong and specific non-covalent interaction. This property is widely exploited for detection, purification, and immobilization of biotinylated molecules.

-

Polyethylene Glycol (PEG) Spacer: The PEG spacer arm in this compound is a hydrophilic chain of 10 ethylene glycol units. This spacer offers several advantages, including increased water solubility of the reagent and the labeled molecule, which can reduce aggregation.[1][2][3] The length and flexibility of the PEG chain also minimize steric hindrance, allowing for efficient binding of the biotin moiety to avidin or streptavidin.[3]

-

N-hydroxysuccinimide (NHS) Ester: The NHS ester is an amine-reactive functional group. It reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form stable amide bonds.[4][5]

The chemical formula for this compound is C37H64N4O16S, and its exact mass is 852.4000 Da.[6] The molecular weight is approximately 853.0 g/mol .[7]

Quantitative Data of Biotin-PEG-NHS Esters

The properties of Biotin-PEG-NHS esters vary with the length of the PEG spacer. The following table summarizes key quantitative data for different PEG chain lengths.

| Compound | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |

| Biotin-NHS Ester | 341.38[8] | 13.5[9] |

| Biotin-PEG4-NHS Ester | 588.67[1][3] | 29[1] |

| This compound | 853.0 [7] | ~52.5 |

| Biotin-PEG12-NHS Ester | 941.1[2] | Not specified |

Note: The spacer arm length for this compound is an approximation based on the known lengths of other PEG spacers.

Mechanism of Action: The Biotinylation Reaction

The biotinylation of a primary amine-containing molecule with this compound proceeds via a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4][10]

The reaction is most efficient at a pH range of 7 to 9.[4][5] At lower pH, the primary amines are protonated, reducing their nucleophilicity. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the efficiency of the biotinylation.[11]

Experimental Protocols: Protein Biotinylation

This section provides a detailed protocol for the biotinylation of a generic protein using this compound.

Materials

-

This compound

-

Protein to be labeled

-

Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)[12]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[9][12]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)[12]

-

Desalting column or dialysis cassette for purification[9][12]

Procedure

-

Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.[9] Ensure the buffer does not contain primary amines, such as Tris or glycine, as these will compete with the labeling reaction.[11][12]

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.[9][12] For example, a 10 mg/mL solution can be prepared. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so do not prepare stock solutions for long-term storage.[12]

-

Biotinylation Reaction:

-

Calculate the required amount of this compound. A 10- to 20-fold molar excess of the biotinylation reagent to the protein is a common starting point.[9] The optimal ratio may need to be determined empirically depending on the protein and the desired degree of labeling.

-

Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to avoid protein denaturation.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9][12]

-

-

Quenching the Reaction: To stop the labeling reaction, add a quenching buffer containing a high concentration of primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM. This will react with any excess NHS ester.

-

Purification: Remove excess, unreacted this compound and the NHS byproduct from the biotinylated protein using a desalting column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer.[9]

-

Storage: Store the biotinylated protein under conditions that are optimal for the unlabeled protein.

Conclusion

This compound is a powerful and versatile tool for researchers in various fields, including proteomics, immunology, and drug development. Its well-defined structure and reliable reactivity with primary amines make it an excellent choice for biotinylating proteins and other macromolecules. The inclusion of a hydrophilic PEG spacer enhances the solubility and reduces the potential for aggregation of the labeled molecules, further expanding its utility in biological applications. By following the detailed protocols outlined in this guide, researchers can effectively utilize this compound for their specific experimental needs.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Buy Biotin-PEG12-NHS ester | 365441-71-0 [smolecule.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. purepeg.com [purepeg.com]

- 9. proteochem.com [proteochem.com]

- 10. glenresearch.com [glenresearch.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Biotin-PEG10-NHS Ester: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the molecular weight, chemical properties, and applications of Biotin-PEG10-NHS ester. This versatile reagent is a cornerstone in bioconjugation, enabling the specific labeling of proteins, antibodies, and other biomolecules for a wide range of applications in research and drug development.

Core Chemical and Physical Properties

This compound is a heterobifunctional crosslinker composed of three key components: a biotin moiety for strong and specific binding to avidin and streptavidin, a hydrophilic 10-unit polyethylene glycol (PEG) spacer to enhance water solubility and minimize steric hindrance, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines.

| Property | Value | Source(s) |

| Molecular Weight | 852.99 g/mol | [1] |

| Chemical Formula | C37H64N4O16S | [1] |

| Appearance | White to off-white oil or solid | |

| Solubility | Soluble in DMSO and DMF | [2] |

| Storage Conditions | Store at -20°C, protect from moisture, and store under an inert gas like nitrogen. | [3] |

| CAS Number | Not readily available for the PEG10 variant. Similar compounds include Biotin-NHS Ester (35013-72-0). | [4][5][6] |

Chemical Reactivity and Applications

The primary utility of this compound lies in its amine-reactive NHS ester group. This group reacts specifically and efficiently with primary amines (-NH2), such as the side chain of lysine residues or the N-terminus of polypeptides, to form stable amide bonds.[7] This reaction is typically carried out in buffers at a pH of 7.2-8.5.[8][9] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for conjugation.[2]

The hydrophilic PEG spacer not only improves the water solubility of the reagent and the resulting biotinylated molecule but also extends the distance between the biotin and the conjugated molecule.[10] This extended spacer arm reduces steric hindrance, facilitating more efficient binding of the biotin moiety to avidin or streptavidin.

Common applications of this compound include:

-

Protein and Antibody Labeling: Creating biotinylated probes for immunoassays (e.g., ELISA, Western blotting), immunohistochemistry, and flow cytometry.

-

Affinity Purification: Immobilizing biotinylated molecules on avidin/streptavidin-coated supports for the purification of binding partners.

-

PROTACs: Used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[11]

-

Proximity-Dependent Biotinylation (BioID): Identifying protein-protein interactions within a cellular context.[12]

Experimental Protocols

Protocol 1: General Protein Biotinylation

This protocol provides a general procedure for the biotinylation of proteins using Biotin-PEG-NHS esters and can be adapted for this compound.

Materials:

-

Protein to be biotinylated (1-10 mg/mL)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)[8]

-

Desalting column or dialysis equipment for purification[8]

Procedure:

-

Prepare the Protein Solution: Dissolve the protein to be biotinylated in the amine-free buffer at a concentration of 1-10 mg/mL.[8]

-

Prepare the Biotinylation Reagent: Immediately before use, dissolve the this compound in DMF or DMSO to create a stock solution (e.g., 20 mg/mL).[8] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is critical to prepare this solution fresh and not store it.[2]

-

Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[8] The optimal molar ratio may need to be determined empirically depending on the protein and the desired degree of labeling.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[8]

-

Purification: Remove unreacted this compound from the biotinylated protein using a desalting column or by dialysis against an appropriate buffer.[8]

Protocol 2: Quantification of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation. The assay is based on the displacement of HABA from the HABA-avidin complex by biotin, which results in a decrease in absorbance at 500 nm.[13][14]

Materials:

-

Biotinylated protein sample (with free biotin removed)

-

HABA/Avidin solution

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure (Cuvette Format):

-

Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm.[15]

-

Sample Measurement: Add 100 µL of the purified biotinylated protein sample to the cuvette. Mix well.[15]

-

Read Absorbance: Measure the absorbance at 500 nm again after the reading has stabilized.[15]

-

Calculation: The concentration of biotin can be calculated based on the change in absorbance, using the Beer-Lambert law.[16] The molar ratio of biotin to protein can then be determined.

Mandatory Visualizations

Below are diagrams illustrating key experimental workflows involving biotinylation.

Caption: A simplified workflow for protein biotinylation.

Caption: Workflow for Proximity-Dependent Biotinylation (BioID).

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Bio-PEG-NHS - CD Bioparticles [cd-bioparticles.net]

- 4. purepeg.com [purepeg.com]

- 5. Biotin-NHS Ester, NHS Biotinylation, CAS 35013-72-0 | AxisPharm [axispharm.com]

- 6. medkoo.com [medkoo.com]

- 7. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]

- 8. proteochem.com [proteochem.com]

- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 10. Amine Reactive | BroadPharm [broadpharm.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]

- 13. anaspec.com [anaspec.com]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. tandfonline.com [tandfonline.com]

Solubility Profile of Biotin-PEG10-NHS Ester: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG10-NHS ester in Dimethyl Sulfoxide (DMSO) and aqueous buffers. This document is intended for researchers, scientists, and drug development professionals who utilize biotinylation techniques for a variety of applications, including protein labeling, immunoassays, and drug delivery.

Introduction to this compound

This compound is a versatile biotinylation reagent that combines the specific binding properties of biotin with a hydrophilic 10-unit polyethylene glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester. The PEG linker enhances the water solubility of the molecule and provides a flexible spacer arm to minimize steric hindrance during binding to avidin or streptavidin. The NHS ester allows for the covalent conjugation of the biotin-PEG moiety to primary amines on proteins, peptides, and other biomolecules.

Quantitative Solubility Data

| Compound | Solvent | Solubility (approx.) | Reference |

| Biotin-NHS | DMSO | 20 - 62.5 mg/mL | [1] |

| Biotin-NHS | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |

| Biotin-PEG-NHS (various MW) | Water | 10 mg/mL | [2] |

| Biotin-PEG-NHS (various MW) | DMSO | 10 mg/mL | [2] |

It is important to note that the NHS ester moiety is susceptible to hydrolysis in aqueous solutions, especially at neutral to alkaline pH. Therefore, it is highly recommended to prepare aqueous solutions of this compound immediately before use.

Experimental Protocols for Solubility Determination

A precise determination of solubility is crucial for accurate and reproducible experimental results. The following is a detailed protocol for determining the solubility of this compound.

Shake-Flask Method with UV-Vis Spectrophotometry

This is a widely used and reliable method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Microcentrifuge

-

UV-Vis Spectrophotometer and quartz cuvettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of this compound (e.g., 10 mg).

-

Dissolve the compound in a known volume of DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL). Ensure the compound is completely dissolved by vortexing.

-

-

Preparation of Saturated Solutions:

-

In separate vials, add an excess amount of the this compound stock solution to a known volume of the desired solvent (DMSO or aqueous buffer). For aqueous buffers, it is recommended to add the DMSO stock solution to the buffer, keeping the final DMSO concentration low (e.g., <5%) to minimize its effect on solubility.

-

Ensure a visible excess of the compound (precipitate) is present in each vial.

-

-

Equilibration:

-

Tightly cap the vials and place them on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully collect the supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for the biotin moiety (around 260 nm, though a full scan is recommended to determine the optimal wavelength).

-

Generate a standard curve by plotting absorbance versus concentration.

-

Measure the absorbance of the filtered supernatant from the saturated solutions.

-

Use the standard curve to determine the concentration of the dissolved this compound in the saturated solution. This concentration represents the solubility.

-

Visualizations

Experimental Workflow for Biotin Pull-Down Assay

The following diagram illustrates a typical workflow for a biotin pull-down assay, a common application for biotinylated molecules to study protein-protein interactions.

Caption: Workflow of a biotin pull-down assay.

Receptor-Ligand Interaction Study

This diagram illustrates the use of a biotin-PEGylated ligand to study the interaction with a cell surface receptor and subsequent signaling.

Caption: Studying receptor-ligand interactions.

Conclusion

This compound is a valuable tool for researchers due to its enhanced solubility and reactivity. Understanding its solubility characteristics in both organic solvents like DMSO and aqueous buffers is paramount for successful experimental design and execution. The provided data and protocols offer a solid foundation for the effective use of this reagent in a wide range of life science applications.

References

The Strategic Advantage of Long PEG Spacers in Biotinylation Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biotin to proteins and other macromolecules, a process known as biotinylation, is a cornerstone of modern life sciences research and drug development. The high-affinity interaction between biotin and avidin or streptavidin enables a multitude of applications, from affinity purification and immunoassays to targeted drug delivery. The choice of biotinylation reagent is critical for the success of these applications, and a key feature to consider is the length of the spacer arm that separates the biotin moiety from its reactive group. This technical guide delves into the significant advantages conferred by long polyethylene glycol (PEG) spacers in biotinylation reagents, providing a comprehensive overview of their benefits, supporting data, and practical experimental guidance.

Overcoming Key Challenges with Long PEG Spacers

The incorporation of a long, flexible PEG spacer arm into a biotinylation reagent addresses several common challenges encountered in bioconjugation, leading to improved experimental outcomes.

Enhanced Solubility and Reduced Aggregation

A primary advantage of PEGylated biotinylation reagents is their increased hydrophilicity.[1][2] The PEG spacer imparts water solubility to the entire reagent, which is then transferred to the biotinylated molecule.[1] This is particularly beneficial when working with proteins that are prone to aggregation upon modification. Antibodies labeled with NHS-PEG4-Biotin, for instance, exhibit less aggregation when stored in solution compared to those labeled with reagents containing only hydrocarbon spacers.[1][3] This enhanced solubility prevents the precipitation of biotinylated proteins and helps to maintain their native conformation and biological activity.[4][5]

Minimizing Steric Hindrance for Improved Binding

The binding of biotin to the deep biotin-binding pocket of avidin or streptavidin can be sterically hindered, especially when the biotin is attached to a large macromolecule.[2] A long PEG spacer arm extends the biotin moiety away from the surface of the labeled molecule, making it more accessible to the binding pocket of avidin or streptavidin. This reduction in steric hindrance leads to more efficient binding and can significantly enhance the sensitivity of detection assays.[4] Studies have shown that as the "bridge length" between the immobilized biotin and the solid phase increases, a better dose-response curve is achieved in competitive assays, indicating more effective binding of enzyme-labeled streptavidin.[6]

Increased Flexibility and Accessibility

The inherent flexibility of the PEG chain allows the biotin group to orient itself optimally for binding to avidin or streptavidin.[7] This flexibility is crucial for efficient interaction, particularly in systems where the biotinylated molecule is immobilized on a solid support or is part of a larger molecular complex.

Quantitative Insights: The Impact of PEG Spacer Length

While direct quantitative comparisons of various long PEG spacers are often application-specific, the available data consistently demonstrates the superiority of longer spacers in overcoming steric hindrance and improving assay sensitivity.

| Feature | Short Spacer (e.g., no PEG) | Long PEG Spacer (e.g., PEG4, PEG12) | Reference |

| Avidin/Streptavidin Binding | Prone to steric hindrance, potentially leading to lower binding efficiency and reduced assay sensitivity. | Reduced steric hindrance allows for more efficient binding, leading to enhanced detection sensitivity. | [4][6] |

| Solubility of Biotinylated Protein | Biotinylation can decrease protein solubility and lead to aggregation. | The hydrophilic PEG chain increases the solubility of the biotinylated protein and reduces aggregation. | [1][2][4] |

| Assay Sensitivity | May result in weaker signals in applications like ELISA and Western blotting. | Can dramatically improve assay sensitivity due to better avidin/streptavidin binding. | |

| Flexibility | Limited flexibility, potentially restricting biotin's access to the binding pocket. | The flexible PEG chain allows for optimal orientation of the biotin for binding. | [7] |

Experimental Protocols: A Practical Guide

The following are detailed methodologies for common biotinylation procedures using reagents with long PEG spacers.

General Protein Biotinylation using NHS-PEG-Biotin

This protocol is a general guideline for labeling proteins with amine-reactive NHS-PEG-Biotin reagents.

Materials:

-

Protein to be labeled (1-10 mg)

-

NHS-PEG-Biotin reagent (e.g., EZ-Link™ NHS-PEG4-Biotin)

-

Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., Tris or glycine-containing buffer)

-

Desalting column or dialysis cassette for purification

-

Anhydrous DMSO or DMF (for dissolving the NHS-ester)

Procedure:

-

Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[8] If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.[1][8]

-

Reagent Preparation: Immediately before use, dissolve the NHS-PEG-Biotin reagent in DMSO or DMF to a concentration of 10 mM.[8][9] Do not prepare stock solutions for storage as the NHS-ester is moisture-sensitive and hydrolyzes quickly.[1][8]

-

Biotinylation Reaction: Add a 20-fold molar excess of the dissolved NHS-PEG-Biotin reagent to the protein solution.[8][9] The volume of the organic solvent should not exceed 10% of the final reaction volume.[8]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8][9]

-

Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines (e.g., 1M Tris-HCl pH 8.0) to a final concentration of 50-100 mM.

-

Purification: Remove excess, non-reacted biotinylation reagent using a desalting column or by dialysis against an appropriate buffer.[8][9]

-

Storage: Store the biotinylated protein under the same conditions as the original, unlabeled protein.[8][9]

Note on Molar Excess: The optimal molar ratio of biotin reagent to protein depends on the protein concentration and the desired degree of labeling. For dilute protein solutions, a higher molar excess may be required.[8][10] A 20-fold molar excess typically results in 4-6 biotin molecules per IgG antibody.[8]

Cell Surface Biotinylation

This protocol outlines the labeling of proteins on the surface of living cells. The use of a water-soluble and membrane-impermeable reagent like Sulfo-NHS-PEG-Biotin is crucial for this application.

Materials:

-

Suspension or adherent cells

-

Ice-cold PBS (pH 8.0)

-

Sulfo-NHS-PEG-Biotin reagent

-

Quenching solution (e.g., PBS containing 100 mM glycine)

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[3]

-

Cell Suspension: Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.[3]

-

Reagent Preparation: Immediately before use, prepare a stock solution of the Sulfo-NHS-PEG-Biotin reagent in water.

-

Biotinylation Reaction: Add the biotinylation reagent to the cell suspension to a final concentration of 2-5 mM.[3]

-

Incubation: Incubate the reaction for 30 minutes at room temperature. Performing the incubation at 4°C can reduce the internalization of the biotin reagent.[3][10]

-

Quenching: Wash the cells three times with the quenching solution to stop the reaction and remove excess reagent.[3]

-

Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis, such as immunoprecipitation or Western blotting.

Visualizing the Workflow and Concepts

Diagrams created using Graphviz (DOT language) help to illustrate the key processes and advantages discussed.

Caption: General workflow for protein biotinylation.

Caption: Long PEG spacers reduce steric hindrance.

Applications in Drug Development and Research

The advantages of long PEG spacers in biotinylation reagents have significant implications for various research and therapeutic applications.

-

Targeted Drug Delivery: In drug delivery systems, such as those utilizing DSPE-PEG-Biotin to form micelles or liposomes, the biotin moiety serves as a targeting ligand.[11][12][13][] The PEG spacer provides "stealth" characteristics, prolonging circulation half-life and reducing non-specific protein binding, while the biotin enables specific targeting to cells or tissues expressing avidin or streptavidin-conjugated receptors.[12][13]

-

Immunoassays: In ELISAs, Western blotting, and other immunoassays, the enhanced binding efficiency afforded by long PEG spacers leads to increased signal amplification and improved assay sensitivity.[15]

-

Cell Surface Protein Studies: The ability to specifically label cell surface proteins without permeating the cell membrane is crucial for studying receptor trafficking, protein-protein interactions, and the dynamics of the cell surface proteome.[1][3]

Conclusion

The incorporation of long polyethylene glycol spacers into biotinylation reagents offers a multifaceted solution to common challenges in bioconjugation. By enhancing solubility, minimizing steric hindrance, and providing greater flexibility, these reagents lead to more robust and reliable experimental outcomes. For researchers, scientists, and drug development professionals, a thorough understanding of these advantages is key to designing and executing successful biotinylation strategies, ultimately advancing scientific discovery and therapeutic innovation.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. precisepeg.com [precisepeg.com]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. DSPE-PEG-Biotin sodium salt, MW 2,000, 385437-57-0 | BroadPharm [broadpharm.com]

- 12. DSPE-PEG-Biotin | Biopharma PEG [biochempeg.com]

- 13. creativepegworks.com [creativepegworks.com]

- 15. laysanbio.com [laysanbio.com]

Biotin-PEG10-NHS ester manufacturer and supplier information

Introduction

Biotin-PEG10-NHS ester is a heterobifunctional crosslinker that contains a biotin moiety, a polyethylene glycol (PEG) spacer arm with 10 ethylene glycol units, and an N-hydroxysuccinimide (NHS) ester. This reagent is widely utilized in bioconjugation, molecular biology, and drug development for the specific labeling of proteins, antibodies, and other biomolecules containing primary amines. The NHS ester reacts with primary amines (-NH2) on target molecules to form stable amide bonds, while the biotin group allows for strong and specific binding to avidin or streptavidin. The hydrophilic PEG10 spacer arm enhances water solubility and reduces steric hindrance, making the biotin moiety more accessible for binding. This guide provides an in-depth overview of this compound, including manufacturer and supplier information, technical data, experimental protocols, and its application in the development of Proteolysis Targeting Chimeras (PROTACs).

Manufacturers and Suppliers

A variety of life science companies manufacture and supply this compound. The following table provides a non-exhaustive list of potential sources. Researchers should visit the suppliers' websites for the most current product information and availability.

| Supplier | Website |

| Biopharma PEG | https://www.biochempeg.com |

| MedchemExpress | https://www.medchemexpress.com |

| PurePEG | https://www.purepeg.com |

| MedKoo Biosciences | https://www.medkoo.com |

| BroadPharm | https://broadpharm.com |

| BOC Sciences | https://www.bocsci.com |

| JenKem Technology | https://www.jenkem.com |

Technical Data

The following table summarizes the typical technical and quantitative data for this compound. Values may vary slightly between suppliers, and it is recommended to consult the product-specific certificate of analysis.

| Property | Value |

| Molecular Weight | ~853 g/mol [1] |

| Purity | ≥95% |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and DMF[2] |

| Storage Conditions | Store at -20°C, desiccated[3] |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester |

| Reacts With | Primary amines (-NH2) |

| Spacer Arm Length | 10 PEG units |

Experimental Protocols

The following are representative protocols for the use of this compound in protein and cell surface labeling. These are generalized procedures and may require optimization for specific applications.

Protein Biotinylation

This protocol describes the biotinylation of a generic protein, such as an antibody, in solution.

Materials:

-

This compound

-

Protein to be labeled (e.g., IgG)

-

Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.[2] For example, dissolve ~8.5 mg in 1 mL of solvent. Vortex to ensure complete dissolution.

-

-

Protein Preparation:

-

Biotinylation Reaction:

-

Calculate the required volume of the 10 mM this compound solution. A 20-fold molar excess of the biotin reagent to the protein is a common starting point for optimization.[2] The optimal molar ratio will depend on the protein and the desired degree of labeling.

-

Add the calculated volume of the biotin reagent to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[2]

-

-

Quenching and Purification:

-

To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Remove the excess, unreacted biotin reagent and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Cell Surface Labeling

This protocol is for the biotinylation of proteins on the surface of intact cells.

Materials:

-

This compound

-

Cells in suspension or adherent

-

Ice-cold, amine-free buffer (e.g., PBS), pH 8.0

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., PBS containing 100 mM glycine)

Procedure:

-

Cell Preparation:

-

Reagent Preparation:

-

Prepare a 10 mM solution of this compound in anhydrous DMSO or DMF as described in the protein biotinylation protocol.

-

-

Biotinylation Reaction:

-

Add the 10 mM biotin reagent solution to the cell suspension to a final concentration of 1-2 mM.

-

Incubate the reaction on ice for 30 minutes with gentle agitation. Performing the reaction at 4°C minimizes the internalization of the biotin reagent.[5]

-

-

Quenching and Washing:

-

Quench the reaction by adding a quenching buffer (e.g., PBS with 100 mM glycine).[4]

-

Wash the cells three times with the quenching buffer to remove any unreacted biotin reagent.

-

Application in PROTAC Development

This compound is a valuable tool in the development of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The biotinylated linker can be used to attach a biotin tag to a warhead that binds to the target protein. This allows for the use of streptavidin-based detection methods to study the binding and degradation events.

Experimental Workflow for PROTAC Development

The following diagram illustrates a general workflow for the use of this compound in the development of a PROTAC.

Caption: PROTAC Development Workflow using this compound.

References

An In-depth Technical Guide to the Storage Conditions and Stability of Biotin-PEG10-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of handling and storing Biotin-PEG10-NHS ester to ensure its stability and reactivity for successful bioconjugation. It includes quantitative data on stability, detailed experimental protocols for stability assessment and protein biotinylation, and visual workflows to aid in experimental design.

Core Concepts: Understanding this compound

This compound is a versatile bioconjugation reagent. It features a biotin moiety for strong and specific binding to avidin and streptavidin, a 10-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines on target molecules like proteins and peptides. The stability of the NHS ester is paramount for efficient conjugation.

Storage Conditions and Stability

Proper storage is crucial to prevent the degradation of this compound, primarily through hydrolysis of the moisture-sensitive NHS ester group.

Solid-State Storage and Stability

For long-term storage, it is recommended to store solid this compound at -20°C in a desiccated environment. Some suppliers suggest that for short periods, such as during shipping, the compound is stable at ambient temperatures. For short-term storage of a few days to weeks, 0-4°C can be acceptable. To prevent moisture condensation, it is critical to allow the container to equilibrate to room temperature before opening.

Table 1: Recommended Storage Conditions for Solid this compound

| Storage Duration | Temperature | Conditions |

| Long-term (months to years) | -20°C | Desiccated, protected from light |

| Short-term (days to weeks) | 0-4°C | Desiccated, protected from light |

| Shipping | Ambient | Short duration |

Solution Stability

Once dissolved, the NHS ester is susceptible to hydrolysis, a reaction that is highly dependent on pH and temperature. Therefore, it is advisable to prepare solutions of this compound immediately before use. If a stock solution must be prepared, it should be in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

For extended storage of solutions, aliquoting and storing at -80°C for up to 6 months is recommended.

Table 2: Hydrolysis Half-life of NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Half-life |

| 7.0 | 4 | 4-5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

Data is for general NHS esters and can be used as a guideline for this compound.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol allows for the indirect quantification of the active NHS ester by measuring the amount of N-hydroxysuccinimide (NHS) released upon hydrolysis.

Principle: The hydrolysis of the NHS ester releases NHS, which has a characteristic absorbance at 260-280 nm. By forcing the complete hydrolysis of a known concentration of the ester with a strong base and comparing its absorbance to a sample incubated under specific conditions, the percentage of active NHS ester can be determined.

Materials:

-

This compound

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

-

Anhydrous DMF or DMSO

-

0.5 N NaOH

-

Spectrophotometer and quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Dilute the stock solution in the amine-free buffer to a final concentration of 1 mg/mL. This is your "Test Sample".

-

Prepare a "Blank" solution with the same concentration of DMF or DMSO in the buffer.

-

-

Incubation (to test stability under specific conditions):

-

Incubate the "Test Sample" under the desired conditions (e.g., specific pH, temperature, and time).

-

-

Measurement of NHS Release:

-

Initial Absorbance (A_initial): Measure the absorbance of the incubated "Test Sample" at 260 nm, using the "Blank" to zero the spectrophotometer.

-

Forced Hydrolysis: To a known volume of the incubated "Test Sample" (e.g., 1 mL), add a small volume of 0.5 N NaOH (e.g., 50 µL) to rapidly hydrolyze all remaining active NHS esters.

-

Final Absorbance (A_final): Immediately measure the absorbance of the base-treated sample at 260 nm.

-

-

Calculation of Percent Stability:

-

The increase in absorbance is proportional to the amount of active NHS ester that was hydrolyzed by the base.

-

A fully active sample will show a significant increase in absorbance upon base treatment. A completely hydrolyzed sample will show no change.

-

To quantify, a standard curve of known concentrations of NHS can be prepared.

-

Protocol for Protein Biotinylation

This protocol describes a general method for biotinylating a protein with this compound. Bovine Serum Albumin (BSA) is used as a model protein.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA)

-

Amine-free conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)

-

Anhydrous DMF or DMSO

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve BSA in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

-

This compound Solution Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

-

Biotinylation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of Biotinylated Protein:

-

Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Protocol for Quantification of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.

Principle: HABA binds to avidin, producing a color with a maximum absorbance at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA, causing a decrease in absorbance at 500 nm. This change in absorbance is proportional to the amount of biotin in the sample.

Materials:

-

Biotinylated and purified protein sample

-

HABA/Avidin pre-mixed reagent or individual components

-

Biotin standards of known concentration

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a Biotin Standard Curve:

-

Prepare a series of dilutions of the biotin standard in the same buffer as your biotinylated protein.

-

-

Assay:

-

Add a known volume of the HABA/Avidin solution to a cuvette or microplate well.

-

Measure the initial absorbance at 500 nm (A_initial).

-

Add a known volume of your biotinylated protein sample or biotin standard to the HABA/Avidin solution and mix.

-

Incubate for a few minutes to allow for the displacement of HABA by biotin.

-

Measure the final absorbance at 500 nm (A_final).

-

-

Calculation:

-

Calculate the change in absorbance (ΔA = A_initial - A_final) for each standard and your sample.

-

Plot the ΔA versus the known biotin concentration for the standards to generate a standard curve.

-

Use the standard curve to determine the concentration of biotin in your protein sample.

-

The molar ratio of biotin to protein can then be calculated by dividing the molar concentration of biotin by the molar concentration of the protein.

-

Signaling Pathways and Logical Relationships

The core chemical reaction in the use of this compound is the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

A critical logical relationship to consider during experimental design is the competition between the desired aminolysis (reaction with the amine) and the undesired hydrolysis of the NHS ester.

Introduction to amine-reactive biotinylation chemistry

An In-depth Technical Guide to Amine-Reactive Biotinylation Chemistry

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research.[] This widespread adoption is due to the remarkably strong and highly specific non-covalent interaction between biotin (Vitamin H) and the proteins avidin and streptavidin (Kd ≈ 10-14 to 10-15 M).[2][3] This affinity, one of the strongest known in nature, allows for the sensitive detection, purification, and immobilization of biotin-labeled molecules.[][2]

Among the various biotinylation chemistries, amine-reactive strategies are the most prevalent.[4][5] This is because primary amines (-NH₂) are abundant and readily accessible on most biomolecules. In proteins, these target sites include the N-terminus of each polypeptide chain and the ε-amino group on the side chain of lysine residues.[6][7][8] For example, Bovine Serum Albumin (BSA) contains 59 primary amines, with 30-35 of these being accessible on the protein's surface for reaction.[4][5][9] This guide provides a comprehensive overview of the core chemistry, reagents, protocols, and applications of amine-reactive biotinylation for researchers, scientists, and drug development professionals.

Core Chemistry and Reaction Mechanism

The most common amine-reactive biotinylation reagents utilize an N-hydroxysuccinimide (NHS) ester functional group.[7][10] The NHS ester reacts efficiently with primary amines under mild, slightly alkaline conditions (pH 7-9) to form a stable and irreversible amide bond.[][7] During this reaction, the N-hydroxysuccinimide portion is released as a leaving group, and the biotin moiety becomes covalently linked to the target molecule.[11][12]

Caption: Reaction of a Biotin-NHS ester with a primary amine on a protein.

Amine-Reactive Biotinylation Reagents

A variety of amine-reactive biotinylation reagents are available, differing in solubility, spacer arm length, and cleavability. The choice of reagent depends on the specific application and experimental conditions.[2][10] For instance, Sulfo-NHS esters are water-soluble and membrane-impermeable, making them ideal for labeling cell surface proteins.[4][10] Longer spacer arms can reduce steric hindrance and improve the accessibility of the biotin tag for binding to avidin or streptavidin.[2][9]

| Reagent | Spacer Arm (Å) | Solubility | Membrane Permeability | Key Characteristics |

| NHS-Biotin | 13.5 | Insoluble in water (dissolve in DMSO/DMF)[7] | Permeable | Standard, short-chain reagent for intracellular and general protein labeling.[13] |

| Sulfo-NHS-Biotin | 13.5[14] | Water-soluble[10] | Impermeable[4] | Ideal for labeling cell surface proteins without lysing the cell. |

| NHS-LC-Biotin | 22.4[15] | Insoluble in water (dissolve in DMSO/DMF) | Permeable | "Long Chain" (LC) spacer arm reduces steric hindrance.[9] |

| Sulfo-NHS-LC-Biotin | 22.4 | Water-soluble[10] | Impermeable | Combines water solubility with a long spacer arm for cell surface labeling. |

| NHS-PEG4-Biotin | 29.0 | Insoluble in water (dissolve in DMSO/DMF) | Permeable | PEG spacer increases reagent and conjugate solubility.[2][5] |

| NHS-SS-Biotin | 24.3 | Insoluble in water (dissolve in DMSO/DMF) | Permeable | Contains a cleavable disulfide bond in the spacer arm, allowing for elution from streptavidin supports with reducing agents.[3][5] |

Factors Influencing Biotinylation Efficiency

Optimizing the reaction conditions is critical for achieving the desired degree of labeling without compromising the biological activity of the target molecule. Several factors can influence the efficiency and specificity of amine-reactive biotinylation.[16]

| Parameter | Optimal Range / Condition | Rationale and Notes |

| pH | 7.0 - 9.0[7][17] | The reaction targets non-protonated primary amines. A slightly basic pH ensures the amine group is sufficiently nucleophilic to attack the NHS ester. Higher pH values increase the reaction rate but also increase the rate of NHS-ester hydrolysis.[6][8] |

| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES, Bicarbonate)[11] | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, significantly reducing labeling efficiency.[2][11][17] |

| Molar Ratio | 10- to 20-fold molar excess of biotin reagent over protein[14][15] | This ratio is a starting point and should be optimized. Dilute protein solutions may require a higher molar excess (>20-fold) to achieve sufficient labeling.[14][15] A titration is recommended for new proteins.[18] |

| Protein Concentration | 1 - 10 mg/mL[14][19] | Higher protein concentrations generally lead to more efficient labeling.[18][20] Low concentrations (<2 mg/mL) can significantly decrease reaction efficiency.[20] |

| Temperature & Time | 30-60 minutes at Room Temperature, or >2 hours at 4°C[14][15] | Lower temperatures can be used to slow the reaction and minimize potential protein degradation, but require longer incubation times. |

| Reagent Stability | Prepare fresh; avoid moisture | NHS esters are moisture-sensitive and readily hydrolyze in aqueous solutions, rendering them non-reactive.[11][12] Reagents should be equilibrated to room temperature before opening to prevent condensation.[8][15] |

Experimental Workflows and Protocols

The process of biotinylating a protein and using it in a downstream application typically involves three key stages: the labeling reaction, purification of the conjugate, and the final application.

Logical Workflow for Protein Biotinylation

This diagram illustrates the general steps involved in covalently labeling a protein with an amine-reactive biotin reagent.

Caption: A generalized workflow for amine-reactive protein biotinylation.

Workflow for Affinity Purification

This diagram shows the use of a biotinylated protein to capture interacting partners from a complex mixture, such as a cell lysate.

Caption: Workflow for a pull-down assay using a biotinylated protein.

Experimental Protocol 1: General Protein Biotinylation with NHS-LC-Biotin

This protocol is a standard procedure for labeling a purified protein in solution using a water-insoluble NHS ester.

Materials:

-

Protein to be labeled (1-10 mg/mL in amine-free buffer)

-

NHS-LC-Biotin[15]

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)[14][15]

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[15]

-

Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)[21]

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification[15]

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5). If the buffer contains amines like Tris, the protein must be buffer-exchanged into an appropriate amine-free buffer via dialysis or a desalting column.[15][21]

-

Reagent Preparation: Immediately before use, prepare a stock solution of NHS-LC-Biotin (e.g., 40 mg/mL) in anhydrous DMSO or DMF.[15] The reagent is moisture-sensitive; allow the vial to equilibrate to room temperature before opening to prevent condensation.[15] Do not prepare stock solutions for storage.[11]

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent stock solution to the protein solution.[15] Add the reagent slowly while gently stirring the protein solution.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C with constant, gentle stirring.[15][22]

-

Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM.[17] This will consume any unreacted NHS-ester. Incubate for an additional 10-30 minutes at room temperature.[21]

-

Purification: Remove excess, non-reacted biotin and the quenching buffer by subjecting the sample to gel filtration using a desalting column or by dialyzing against a suitable buffer (e.g., PBS).[15][19]

-

Quantification & Storage: Determine the final concentration of the biotinylated protein (e.g., by A280 or BCA assay).[22] The degree of biotin incorporation can be determined using an assay like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[11] Store the biotinylated protein as appropriate for its stability, often at 4°C or frozen at -20°C.

Experimental Protocol 2: Cell Surface Biotinylation with Sulfo-NHS-Biotin

This protocol is designed to label proteins on the exterior of living cells in culture, as Sulfo-NHS esters are water-soluble and cannot cross the intact cell membrane.

Materials:

-

Adherent or suspension cells

-

Sulfo-NHS-Biotin

-

Ice-cold, amine-free buffer (e.g., PBS, pH 8.0)[7]

-

Quenching Buffer (e.g., 100 mM glycine or Tris in PBS)

Procedure:

-

Cell Preparation: Wash cells (adherent or suspension) three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing culture media and serum proteins.[7] Perform all steps on ice to minimize membrane trafficking and internalization of labeled proteins.

-

Reagent Preparation: Immediately before use, dissolve Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1.0 mg/mL.

-

Biotinylation Reaction: Resuspend or cover the cells with the Sulfo-NHS-Biotin solution.

-

Incubation: Incubate the cells on ice for 30 minutes with gentle agitation.

-

Quenching: Remove the biotin solution and wash the cells once with an ice-cold quenching buffer (e.g., PBS containing 100 mM glycine) to stop the reaction. Incubate for 10-15 minutes on ice.

-

Final Washes: Wash the cells three more times with ice-cold PBS to remove all traces of unreacted reagent and quenching buffer.

-

Cell Lysis: The cells are now ready for lysis with an appropriate lysis buffer for downstream applications like immunoprecipitation or Western blotting.

Applications of Amine-Reactive Biotinylation

The versatility of biotin labeling has led to its use in a vast array of scientific applications.[10]

-

ELISA (Enzyme-Linked Immunosorbent Assay): Biotinylated detection antibodies are commonly used in sandwich ELISAs, where a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) provides signal amplification for highly sensitive detection.[22]

-

Western Blotting: Similar to ELISA, biotinylated detection antibodies followed by a streptavidin-enzyme conjugate can enhance signal detection.[22]

-

Immunohistochemistry (IHC) & Immunofluorescence (IF): Biotinylated antibodies are used to localize antigens in tissue sections or cells. The signal is visualized using streptavidin conjugated to an enzyme (for IHC) or a fluorophore (for IF).[22]

-

Flow Cytometry: Fluorochrome-conjugated streptavidin is used to detect cells that have been labeled with a biotinylated primary antibody, enabling the analysis of specific cell populations.[22]

-

Affinity Purification: Biotinylated proteins or antibodies can be used to capture and isolate their binding partners from complex mixtures. The entire complex is then purified using streptavidin-immobilized supports like magnetic beads or agarose resin.[22]

-

Protein-Protein Interaction Studies: Techniques like pull-down assays and proximity-dependent labeling (e.g., BioID) rely on biotinylation to identify interacting proteins.[3][22]

References

- 2. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]

- 10. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. nhs-lc-biotin.com [nhs-lc-biotin.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. proteochem.com [proteochem.com]

- 16. A comprehensive LC–MS based study of factors influencing biotinylation of critical reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drmr.com [drmr.com]

- 19. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 20. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. sinobiological.com [sinobiological.com]

- 22. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with Biotin-PEG10-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous detection and purification applications. This document provides a detailed protocol for labeling antibodies with Biotin-PEG10-NHS ester, a reagent that offers the benefits of a long, flexible polyethylene glycol (PEG) spacer arm to minimize steric hindrance and improve solubility.

This compound is an amine-reactive reagent that efficiently labels antibodies and other proteins at primary amines (the N-terminus and the side chain of lysine residues) under mild conditions. The resulting biotinylated antibody can be used in a wide range of applications, including ELISA, Western blotting, immunohistochemistry (IHC), immunofluorescence (IF), flow cytometry, and affinity purification.[1][2]

Principle of the Reaction

The N-hydroxysuccinimide (NHS) ester of the Biotin-PEG10 reagent reacts with primary amine groups on the antibody in an alkaline buffer (pH 7-9) to form a stable amide bond. The PEG10 spacer provides a long and flexible connection between the biotin and the antibody, which can enhance the binding of the biotin moiety to streptavidin.

Materials and Reagents

-

Antibody to be labeled (free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification column (e.g., desalting spin column or size-exclusion chromatography column)

-

Spectrophotometer

-

HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay reagents for determining the degree of biotinylation

Experimental Protocols

Protocol 1: Antibody Preparation

It is crucial to ensure the antibody solution is free from any amine-containing substances that could compete with the labeling reaction.

-

If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or protein stabilizers (e.g., BSA), it must be purified.

-

Dialyze the antibody against 1X PBS, pH 7.4 overnight at 4°C with at least three buffer changes. Alternatively, use a desalting column to perform a buffer exchange into PBS.

-

After dialysis or buffer exchange, determine the antibody concentration by measuring the absorbance at 280 nm (A280). For a typical IgG, the extinction coefficient is 1.4 for a 1 mg/mL solution.

Protocol 2: this compound Stock Solution Preparation

The NHS ester is moisture-sensitive and should be handled accordingly.

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO to a final concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.

Protocol 3: Antibody Biotinylation Reaction

The molar ratio of this compound to the antibody is a critical parameter that influences the degree of labeling. The optimal ratio should be determined empirically for each antibody.

-

Dilute the prepared antibody with Reaction Buffer (PBS, pH 7.2-8.0) to a concentration of 1-10 mg/mL.

-

Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess. A common starting point is a 20-fold molar excess of the biotin reagent to the antibody.[3][4][5]

-

Slowly add the calculated volume of the this compound solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3]

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

Protocol 4: Purification of the Biotinylated Antibody

Purification is necessary to remove unreacted biotin reagent and quenching buffer.

-

The most common and efficient method for purifying the biotinylated antibody is to use a desalting spin column or a size-exclusion chromatography column.

-

Equilibrate the column with 1X PBS, pH 7.4 according to the manufacturer's instructions.

-

Apply the quenched reaction mixture to the column.

-

Collect the fractions containing the purified biotinylated antibody as per the manufacturer's protocol.

-

Measure the concentration of the purified biotinylated antibody by absorbance at 280 nm.

Protocol 5: Determination of the Degree of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to estimate the number of biotin molecules incorporated per antibody molecule.[1][6][7]

-

Prepare the HABA/Avidin solution according to the kit manufacturer's instructions.

-

Measure the absorbance of the HABA/Avidin solution at 500 nm (A500) in a cuvette or microplate.

-

Add a known concentration of the purified biotinylated antibody to the HABA/Avidin solution and mix.

-

Measure the absorbance at 500 nm again after the reading stabilizes. The decrease in absorbance is proportional to the amount of biotin in the sample.

-

Calculate the moles of biotin per mole of antibody using the formulas provided in the HABA assay kit instructions.

Data Presentation

Table 1: Recommended Molar Excess of this compound to Antibody

| Antibody Concentration | Recommended Molar Excess of Biotin Reagent | Expected Degree of Labeling (Biotin:Antibody) |

| 1-2 mg/mL | 20-50 fold | 4-8 |

| 5-10 mg/mL | 10-20 fold | 3-6 |

Note: These are starting recommendations. The optimal molar excess should be determined experimentally for each antibody.

Table 2: HABA Assay Parameters

| Parameter | Wavelength | Description |

| HABA/Avidin Complex Absorbance | 500 nm | Baseline absorbance of the HABA/Avidin solution. |

| Biotinylated Sample Absorbance | 500 nm | Absorbance after adding the biotinylated antibody. |

Mandatory Visualization

Below are diagrams illustrating the experimental workflow for antibody biotinylation and a representative signaling pathway where biotinylated antibodies are commonly employed.

Caption: Experimental workflow for antibody biotinylation.

Caption: Simplified EGFR signaling pathway.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Biotinylated CST® Antibodies | Cell Signaling Technology [cellsignal.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. fishersci.ie [fishersci.ie]

- 7. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for Protein Pull-Down Assays Using Biotin-PEG10-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Biotin-PEG10-NHS ester for the labeling and subsequent pull-down of proteins of interest. This technique is a powerful tool for studying protein-protein interactions, identifying components of protein complexes, and validating drug targets.

Introduction

This compound is a long-chain, amine-reactive biotinylation reagent. The N-hydroxysuccinimide (NHS) ester group reacts specifically and efficiently with primary amines (the N-terminus of proteins and the side chain of lysine residues) to form stable amide bonds.[1][2][3][4] The polyethylene glycol (PEG) spacer arm, with 10 PEG units, provides increased hydrophilicity and reduces steric hindrance, allowing for more efficient binding of the biotinylated protein to streptavidin-based affinity resins.[5] The extremely high affinity of biotin for streptavidin (Kd ≈ 10⁻¹⁵ M) forms the basis for highly specific and robust protein pull-down assays.[6][7] This powerful interaction allows for stringent washing conditions to minimize non-specific binding, resulting in a high-purity enrichment of the target protein and its interacting partners.[8]

Principle of the Method

The workflow for a protein pull-down assay using this compound involves three main stages:

-

Biotinylation: The protein of interest (the "bait") is covalently labeled with this compound.

-

Capture: The biotinylated bait protein, along with any interacting proteins (the "prey"), is incubated with streptavidin-conjugated beads. The high-affinity interaction between biotin and streptavidin leads to the capture of the entire protein complex on the beads.

-

Elution and Analysis: After washing to remove non-specifically bound proteins, the captured proteins are eluted from the beads and subsequently identified and quantified using techniques such as Western blotting or mass spectrometry.

Key Considerations for Experimental Design

-

Molar Excess of this compound: The degree of biotinylation can be controlled by adjusting the molar ratio of the biotinylation reagent to the protein. A 20-fold molar excess is a common starting point for labeling antibodies and other proteins.[3][4] However, the optimal ratio should be determined empirically for each protein to ensure sufficient labeling for capture without compromising protein function.

-

Reaction pH: The reaction between the NHS ester and primary amines is most efficient at a pH range of 7-9.[3] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target protein for reaction with the NHS ester.[9] Phosphate-buffered saline (PBS) at pH 7.2-8.0 is a suitable reaction buffer.[4]

-

Choice of Streptavidin Resin: Various streptavidin-conjugated resins are commercially available, including those based on agarose or magnetic beads.[8] The choice of resin will depend on the scale of the experiment and the preferred method of separation (centrifugation for agarose beads or magnetic separation for magnetic beads). The binding capacity of the resin for biotinylated proteins should also be considered.

-

Elution Strategy: The very strong interaction between biotin and streptavidin necessitates stringent elution conditions. Common methods include:

-

Denaturing Elution: Boiling the beads in SDS-PAGE sample buffer is a highly effective method but will denature the proteins.[10]

-

Competitive Elution: Incubation with a high concentration of free biotin can displace the biotinylated protein from the streptavidin. This method can be performed under milder conditions, but the efficiency may be lower.[10]

-

Cleavable Biotinylation Reagents: The use of biotinylation reagents with a cleavable spacer arm allows for the release of the captured protein under specific conditions (e.g., reduction of a disulfide bond), leaving the biotin tag bound to the resin.

-

Data Presentation

Table 1: Recommended Molar Excess of this compound for Protein Labeling

| Protein Concentration | Recommended Molar Excess (Biotin:Protein) | Expected Degree of Labeling (Biotin molecules per IgG) |

| 1-10 mg/mL | 20-fold | 4-6 |

| >10 mg/mL | 10 to 15-fold | 3-5 |

| <1 mg/mL | >20-fold | Variable, requires optimization |

Note: The optimal molar excess should be determined empirically for each specific protein and application. Over-labeling can potentially inactivate the protein or lead to aggregation.[11]

Table 2: Binding Capacity of Commercially Available Streptavidin Resins

| Resin Type | Ligand | Matrix | Binding Capacity (Biotinylated BSA/mL resin) | Average Particle Size |

| Streptavidin Agarose Resin | Streptavidin | 4% Cross-linked Agarose | >120 nmol D-Biotin/ml | 90 µm |

| High Capacity Streptavidin Agarose | Streptavidin | 6% Cross-linked Agarose | >10 mg | 45-165 µm |

| Immobilized Streptavidin Resin | Streptavidin | 6% Cross-linked Agarose | ≥15-30 µg biotin/ml resin | Not specified |

Data synthesized from publicly available product information.[8][12] Binding capacity can vary between lots and is dependent on the specific biotinylated molecule.

Table 3: Comparison of Elution Methods for Biotinylated Proteins from Streptavidin Beads

| Elution Method | Reagents | Conditions | Protein Recovery | Notes |

| Denaturing | SDS-PAGE Sample Buffer | Boiling for 5-10 minutes | High (>90%) | Denatures proteins, streptavidin may co-elute. |

| Competitive | 2-10 mM Biotin | Room temperature or 37°C, 30-60 min | Moderate to High (50-90%) | Non-denaturing, but may require optimization. |

| Harsh Non-Denaturing | 8 M Guanidine HCl, pH 1.5 | Room temperature | High (>90%) | Can denature some proteins, may strip streptavidin from resin. |

| pH Shift | 0.1 M Glycine, pH 2.5-2.8 | Room temperature | Variable | Mild, but may not be efficient for all proteins. |

Recovery percentages are estimates based on literature and will vary depending on the specific protein, the strength of the interaction with its partners, and the degree of biotinylation.

Experimental Protocols

Protocol 1: Biotinylation of a Protein with this compound

Materials:

-

Purified protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for buffer exchange

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (e.g., 20-fold) for your protein solution.

-

Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of DMF or DMSO in the reaction should not exceed 10% (v/v).

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Remove the excess, unreacted this compound and the quenching reagent by buffer exchange using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

-

The biotinylated protein is now ready for use in a pull-down assay or for storage at -20°C or -80°C.

Protocol 2: Protein Pull-Down Assay with Biotinylated Bait Protein

Materials:

-

Biotinylated bait protein (from Protocol 1)

-

Cell lysate or protein mixture containing the putative prey protein(s)

-

Streptavidin-conjugated beads (agarose or magnetic)

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20, pH 7.4)

-

Elution Buffer (choose based on Table 3 and downstream application)

-

Microcentrifuge tubes

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin beads in the vial.

-

Transfer the desired amount of bead slurry to a new microcentrifuge tube.

-